tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H25N3O2. It is commonly used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is known for its role in enhancing the 3D orientation of bifunctional protein degraders, which is crucial for optimizing drug-like properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate with aminomethylbenzene under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may include additional steps such as recrystallization and high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a linker in the development of PROTACs.
Biology: Employed in the study of protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in drug development, particularly in targeted cancer therapies.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The compound’s structure allows it to facilitate the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, thereby enhancing the efficiency of protein degradation .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar in structure but contains a piperidine ring instead of a piperazine ring.
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Contains a bromophenyl group instead of an aminomethylphenyl group.
tert-Butyl 4-(4-methylphenyl)piperazine-1-carboxylate: Contains a methylphenyl group instead of an aminomethylphenyl group.
Uniqueness
tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate is unique due to its specific structure, which provides optimal flexibility and rigidity required for effective PROTAC development. Its ability to enhance the 3D orientation of bifunctional protein degraders makes it a valuable compound in targeted protein degradation research .
Properties
IUPAC Name |
tert-butyl 4-[4-(aminomethyl)phenyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-6-4-13(12-17)5-7-14/h4-7H,8-12,17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXMFUXVXBAVIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377163 |
Source
|
Record name | tert-Butyl 4-[4-(aminomethyl)phenyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-47-3 |
Source
|
Record name | 1,1-Dimethylethyl 4-[4-(aminomethyl)phenyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852180-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-[4-(aminomethyl)phenyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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